6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
Description
Historical Development and Classification of Imidazo[1,5-a]pyridines
The imidazo[1,5-a]pyridine system was first characterized in the mid-20th century, with early synthetic routes relying on condensation reactions between α-amino pyridines and carbonyl compounds. A pivotal advancement occurred in 2003 with the development of a one-pot synthesis using 2,2'-pyridil, aldehydes, and ammonium acetate, which improved yields and operational simplicity. Subsequent innovations, such as the three-component coupling of picolinaldehydes, amines, and formaldehyde reported in 2011, enabled precise control over substituent patterns.
Classification of these heterocycles follows two primary criteria:
- Ring substitution position : Derivatives are categorized based on the location of functional groups (e.g., 1-, 3-, or 6-position modifications).
- Electronic character : Electron-withdrawing groups (e.g., chloro, carboxyl) versus electron-donating groups (e.g., methoxy, amino) create distinct reactivity profiles.
The table below summarizes key synthetic milestones:
Significance in Heterocyclic Chemistry Research
Imidazo[1,5-a]pyridines exhibit unique photophysical properties due to their π-conjugated systems, with fluorescence quantum yields reaching 0.89 in optimized structures. This characteristic underpins their use in organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging. The scaffold's nitrogen-rich environment also facilitates metal coordination, making it valuable in catalytic systems and supramolecular chemistry.
In pharmaceutical contexts, the planar aromatic core allows for π-π stacking interactions with biological targets. While the parent structure shows limited bioactivity, chloro and carboxyl substitutions enhance binding affinity to enzymes such as kinases and phosphodiesterases. Recent studies demonstrate that 6-chloro derivatives exhibit improved metabolic stability compared to non-halogenated analogs.
Chloro-Substituted Imidazo[1,5-a]pyridines: Research Evolution
The introduction of chloro substituents at the 6-position modifies electronic density distribution, as evidenced by Hammett σₚ values (σₚ = 0.23 for Cl vs. 0.0 for H). This electron-withdrawing effect stabilizes intermediates in nucleophilic aromatic substitution reactions, enabling regioselective derivatization.
Key advancements in chloro-substituted systems include:
- Direct chlorination : Late-stage chlorination using N-chlorosuccinimide (NCS) in acetic acid (70–85% yields)
- Carboxylic acid integration : The hydrochloride salt of 6-chloroimidazo[1,5-a]pyridine-1-carboxylic acid demonstrates enhanced water solubility (23 mg/mL at 25°C) compared to neutral analogs
- Cross-coupling compatibility : Bromo-chloro derivatives (e.g., 8-bromo-6-chloroimidazo[1,5-a]pyridine) serve as bis-electrophiles in Suzuki-Miyaura reactions
Synthetic challenges persist in controlling dihalogenation patterns, with computational studies indicating that chloro groups at C6 decrease activation energy for electrophilic substitution at C8 by 12–15 kJ/mol.
Comparative Analysis with Imidazo[1,2-a]pyridine Isomers
Structural isomerism significantly impacts physicochemical properties:
| Property | Imidazo[1,5-a]pyridine | Imidazo[1,2-a]pyridine |
|---|---|---|
| Dipole moment (D) | 3.8 ± 0.2 | 2.1 ± 0.1 |
| λmax (nm) in ethanol | 318 | 285 |
| pKa (protonated N) | 4.7 | 3.9 |
The [1,5-a] isomer's extended conjugation system produces bathochromic shifts in UV-vis spectra compared to [1,2-a] derivatives. Synthetic routes also differ fundamentally: while [1,5-a] systems often employ cyclocondensation of 2-aminopyridines, [1,2-a] analogs typically form via Groebke-Blackburn-Bienaymé reactions using 2-aminopyridines and aldehydes.
Current Research Landscape and Academic Significance
Recent studies (2021–2025) focus on three main areas:
- Optoelectronic materials : 6-Chloro derivatives enhance electron injection capabilities in perovskite solar cells (PCE improvements of 1.2–1.7%)
- Pharmaceutical intermediates : The carboxylic acid moiety in 6-chloroimidazo[1,5-a]pyridine-1-carboxylic acid facilitates amide bond formation with biologics (85–92% coupling efficiency)
- Coordination chemistry : Chloro-carboxylate complexes with Ru(II) show promising anticancer activity (IC₅₀ = 2.3 μM against MCF-7 cells)
Properties
IUPAC Name |
6-chloroimidazo[1,5-a]pyridine-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2.ClH/c9-5-1-2-6-7(8(12)13)10-4-11(6)3-5;/h1-4H,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBXJEPFTQCNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1Cl)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-aminopyridine with chloroacetic acid under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine core . The final step involves chlorination to introduce the chlorine atom at the 6-position and subsequent conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states and functional groups .
Scientific Research Applications
Pharmaceutical Development
Antimicrobial Activity
Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, compounds derived from the imidazo[1,2-a]pyridine class have shown promising minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis strains .
Cancer Research
The compound serves as an intermediate in the synthesis of various anti-cancer agents. Its derivatives have been tested for cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer), with many exhibiting low toxicity levels while maintaining potent anti-cancer activity .
Biochemical Research
Enzyme Inhibition Studies
6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is utilized in biochemical research to investigate enzyme inhibition mechanisms. This research is crucial for drug design and therapeutic interventions, particularly in understanding how specific compounds can modulate enzyme activity related to disease states .
Agricultural Chemistry
Agrochemical Development
The compound has applications in the development of agrochemicals aimed at enhancing crop protection and yield. Its structural properties allow for modifications that improve efficacy against various agricultural pests and diseases, contributing to more sustainable agricultural practices .
Material Science
Novel Material Creation
Research into the electronic properties of this compound has led to explorations in material science. The compound's unique structure allows it to be used in creating materials with specific electronic characteristics, useful for applications in electronics and nanotechnology .
Analytical Chemistry
Standardization in Analytical Methods
This compound is also employed as a standard in various analytical methods. It aids in the accurate detection and quantification of related compounds, thereby enhancing the reliability of analytical results across different chemical analyses .
Case Studies and Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Pharmaceutical Development | Abrahams et al. (2023) | Identified potent inhibitors for MDR-TB with MICs as low as 0.03 μM. |
| Cancer Research | Moraski et al. (2023) | Demonstrated non-toxicity against human cell lines while effective against cancer cells. |
| Biochemical Research | PMC11262615 | Explored mechanisms of enzyme inhibition for drug design. |
| Agricultural Chemistry | Chem-Impex (2024) | Developed agrochemicals enhancing crop protection. |
| Material Science | Thermo Fisher Scientific (2025) | Investigated electronic properties for novel material applications. |
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or proteins essential for the survival of pathogens, such as Mycobacterium tuberculosis . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Functional Group Variations
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate
- Structure : Chloro at position 6, carboxylic acid at position 3, fused imidazo[1,2-a]pyridine.
- Molecular formula : C₈H₅ClN₂O₂·H₂O (based on Alfa catalog data).
- Key differences : The [1,2-a] ring fusion alters electronic distribution and steric effects compared to [1,5-a]. This impacts binding affinity in biological targets .
- Applications : Used in synthesizing antiviral agents due to its planar structure.
1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid Hydrochloride
- Structure : Ethoxycarbonyl group at position 1 instead of carboxylic acid.
- Molecular formula : C₁₁H₁₁ClN₂O₄ (CAS 2177263-22-6).
- Hydrolysis of the ester to carboxylic acid may occur under physiological conditions .
Heterocyclic Core Modifications
6-Chloro-2-thioxo-1H,3H-imidazo[4,5-b]pyridine
- Structure : Thioxo group replaces carboxylic acid; fused imidazo[4,5-b]pyridine.
- Molecular formula : C₆H₄ClN₃S.
- Key differences :
Epinastine Hydrochloride
Substituent Effects on Physicochemical Properties
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|---|
| Target compound | Imidazo[1,5-a]pyridine | Cl (C6), COOH (C1), HCl | ~220.6 (estimated) | Carboxylic acid, Chloro | High solubility (salt form) |
| 6-Chloroimidazo[1,2-a]pyridine-3-COOH hydrate | Imidazo[1,2-a]pyridine | Cl (C6), COOH (C3) | ~198.6 + H₂O | Carboxylic acid, Chloro | Planar structure for π-π stacking |
| 1-(Ethoxycarbonyl) derivative | Imidazo[1,5-a]pyridine | Cl (C6), COOEt (C1), HCl | 270.67 | Ester, Chloro | Lipophilicity-enhanced |
| 6-Chloro-2-thioxo analog | Imidazo[4,5-b]pyridine | Cl (C6), C=S (C2) | 185.63 | Thioxo, Chloro | Metal-binding capability |
Biological Activity
Overview
6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. It belongs to the imidazopyridine family, known for diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and cellular components:
- Enzyme Interaction : The compound has been shown to inhibit specific enzymes, particularly kinases involved in cell signaling pathways. This inhibition can alter phosphorylation states of proteins, impacting cellular functions and signaling cascades .
- Fluorescent Probe : It acts as a fluorescent probe for monitoring pH changes in biological systems. The compound exhibits a pH-dependent interaction, where its absorption characteristics change significantly between pH 3.0 and 7.0, allowing real-time imaging of pH variations in cells .
Biological Effects
The effects of this compound on cellular processes are profound:
- Cell Signaling : By influencing kinase activity, it can modulate gene expression through activation or inhibition of transcription factors .
- Metabolic Impact : The compound affects metabolic pathways by altering the activity of metabolic enzymes, which can lead to changes in cellular metabolism and energy production .
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound. For instance:
- Case Study : In a study examining metal complexes formed with this compound, complexes demonstrated low to medium anticancer activity against human tumor cell lines. One complex exhibited an IC50 value of 21.80 μM, indicating promising potential for further development as anticancer agents .
Antimicrobial Properties
The compound has also been studied for its antimicrobial activities:
- In Vitro Studies : Research indicates that derivatives of imidazopyridines may possess significant antimicrobial properties against various bacterial strains .
Applications in Scientific Research
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Used as a building block for synthesizing potential therapeutic agents. |
| Biological Studies | Investigated for antimicrobial and anticancer activities. |
| Chemical Biology | Serves as a probe to study biological processes and pathways. |
| Industrial Uses | Employed in synthesizing agrochemicals and other industrial chemicals. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclization of 2-aminopyridine derivatives with chloroacetic acid in the presence of dehydrating agents like phosphorus oxychloride (POCl₃). Optimization can be achieved via Design of Experiments (DoE) to assess variables (temperature, stoichiometry, catalyst) and minimize side products. Statistical tools like factorial design help identify critical parameters for yield improvement .
Q. How should researchers purify and characterize this compound to ensure structural fidelity?
- Methodological Answer : Purification typically involves recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane). Characterization requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FT-IR to confirm the carboxylic acid and imidazo-pyridine moieties. X-ray crystallography may resolve ambiguities in regiochemistry .
Q. What safety protocols are critical when handling this chlorinated heterocycle?
- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Avoid contact with oxidizing agents due to potential exothermic reactions. Store in airtight containers at 2–8°C. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites). Molecular dynamics simulations model solvation effects and thermal stability. Pairing computational predictions with experimental validation (e.g., TGA for thermal decomposition) refines accuracy .
Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?
- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability) to isolate target-specific effects. Use SAR studies to differentiate contributions of the chloro-substituent versus carboxylic acid group. Meta-analysis of existing data with tools like ChemAxon or KNIME identifies outliers and trends .
Q. How can reaction engineering improve scalability while minimizing environmental impact?
- Methodological Answer : Employ continuous-flow reactors for precise control of residence time and temperature, reducing by-products. Green chemistry metrics (E-factor, atom economy) guide solvent selection (e.g., switching from DMF to cyclopentyl methyl ether). Lifecycle assessment (LCA) tools quantify waste reduction .
Q. What advanced spectroscopic techniques elucidate degradation pathways in aqueous media?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
